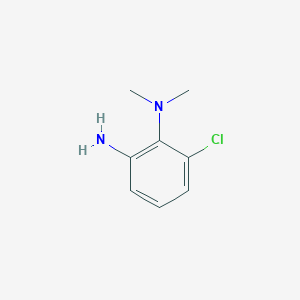

6-Chloro-N1,N1-dimethylbenzene-1,2-diamine

Description

Contextual Significance within Aromatic Diamine Chemistry

Aromatic diamines, particularly ortho-phenylenediamines, are a cornerstone in the synthesis of heterocyclic compounds. These molecules are precursors to a wide array of fused heterocyclic systems, such as benzimidazoles, quinoxalines, and phenazines, which are of significant interest in medicinal chemistry and materials science. The reactivity of the two adjacent amino groups allows for cyclocondensation reactions with a variety of dielectrophiles.

The specific substitution pattern of 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine—a chloro group and a dimethylamino group on the phenylenediamine core—influences its reactivity and the properties of its derivatives. The chloro group, being an electron-withdrawing group, can affect the nucleophilicity of the adjacent amino groups and can also serve as a site for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The dimethylamino group, a strong electron-donating group, modulates the electronic properties of the aromatic ring and can influence the regioselectivity of subsequent reactions.

Overview of Research Trajectories for Substituted Phenyldiamines

Research into substituted phenyldiamines has traditionally been driven by their utility as precursors to biologically active compounds and functional materials. A significant area of investigation involves their use in the synthesis of benzimidazole (B57391) derivatives, which are known to exhibit a broad spectrum of pharmacological activities. The substituents on the phenylenediamine ring play a crucial role in tuning the biological efficacy and pharmacokinetic properties of the resulting benzimidazole-containing molecules.

Another prominent research trajectory for substituted phenyldiamines is in the development of ligands for coordination chemistry. The diamine moiety can chelate to metal ions, forming stable complexes that can be used as catalysts in various organic transformations. The electronic and steric properties of the substituents on the aromatic ring can be systematically varied to fine-tune the catalytic activity and selectivity of these metal complexes.

Scope and Objectives of the Research Compendium

The primary objective of this article is to present a comprehensive overview of the available scientific information on this compound. The scope is strictly limited to the chemical properties, synthesis, and research applications of this specific compound. This compendium aims to serve as a foundational resource for researchers interested in the potential applications of this molecule in synthetic and medicinal chemistry. All information is presented to adhere to the specified outline, without inclusion of dosage, administration, or safety and adverse effect profiles.

Physicochemical and Spectroscopic Data

The following tables summarize the known physicochemical and spectroscopic properties of this compound. It is important to note that while basic properties are available from commercial suppliers, detailed, peer-reviewed spectroscopic data for this specific compound is not widely published. The spectroscopic data presented is inferred from the analysis of closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1174932-22-9 |

| Molecular Formula | C8H11ClN2 |

| Molecular Weight | 170.64 g/mol |

| Appearance | Not specified in available sources |

| Purity | Typically >95% (as supplied for research) |

Table 2: Spectroscopic Data Interpretation for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-methyl protons, and the NH2 protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the chloro and dimethylamino substituents. |

| ¹³C NMR | Resonances for the aromatic carbons, with chemical shifts indicative of the electronic effects of the substituents, and a signal for the N-methyl carbons. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, and C-N stretching. A band corresponding to the C-Cl bond would also be expected. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine. Fragmentation patterns would likely involve the loss of methyl groups and other small fragments. |

Research Findings and Applications

While dedicated research articles focusing exclusively on this compound are scarce, its utility as a synthetic intermediate can be found in patent literature. A notable example is its use in the synthesis of benzo[b] researchgate.netnih.govnaphthyridine acetic acid derivatives. In one patented synthetic route, this compound is reacted with methyl 2-bromo-6-(tert-butyl)pyridine-3-carboxylate in a palladium-catalyzed cross-coupling reaction. This reaction highlights the role of this diamine as a key building block in the construction of complex heterocyclic scaffolds that are of interest in medicinal chemistry research. The presence of the chloro and dimethylamino groups on the diamine starting material is integral to the structure of the final products.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-N,2-N-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWFQIZMKGILGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Derivations in Substituted Benzene 1,2 Diamines

Systematic Naming Conventions for 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine and Related Isomers

The systematic name "this compound," as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is derived by identifying the parent molecule and its substituents. youtube.combyjus.com The parent structure is benzene-1,2-diamine, also known as o-phenylenediamine (B120857). nih.govwikipedia.org

In this nomenclature:

benzene-1,2-diamine : This indicates a benzene (B151609) ring with two amino (-NH2) groups located on the first and second carbon atoms.

N1,N1-dimethyl : This prefix specifies that two methyl (-CH3) groups are attached to the nitrogen atom of the amino group at position 1 of the benzene ring. nih.gov If the methyl groups were on different nitrogen atoms, the prefix would be N1,N2-dimethyl.

6-Chloro : This indicates a chlorine (-Cl) atom is attached to the sixth carbon atom of the benzene ring. The numbering of the ring starts from one of the carbons bearing an amino group and proceeds around the ring to give the substituents the lowest possible locants.

The naming conventions for related isomers follow the same principles, by changing the locants for the substituents or the position of the diamine groups on the benzene ring.

Interactive Table 1: Systematic Nomenclature of Related Isomers

| Compound Name | Parent Structure | Substituents | Notes |

|---|---|---|---|

| This compound | benzene-1,2-diamine | 6-Chloro, N1,N1-dimethyl | The subject compound. |

| 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine | benzene-1,2-diamine | 4-Chloro, N1,N1-dimethyl | A positional isomer where the chlorine atom is at the C4 position. |

| 2-Chloro-N1,N1-dimethylbenzene-1,4-diamine | benzene-1,4-diamine | 2-Chloro, N1,N1-dimethyl | An isomer with a different parent structure (p-phenylenediamine). biosynth.com |

| N1,N2-Dimethylbenzene-1,2-diamine | benzene-1,2-diamine | N1,N2-dimethyl | An isomer where each nitrogen atom is substituted with one methyl group. fda.gov |

| 6-Chloro-N1,N1-diethylbenzene-1,2-diamine | benzene-1,2-diamine | 6-Chloro, N1,N1-diethyl | A related compound with ethyl substituents instead of methyl groups. chemscene.com |

Positional and Substituent Isomerism of N,N-Dimethylbenzene-1,2-diamines

Isomerism is a key feature in substituted benzene derivatives, leading to compounds with the same molecular formula but different structural arrangements and properties.

Positional Isomerism in N,N-dimethylbenzene-diamines arises from the different possible locations of the two amino groups on the benzene ring. The prefixes ortho- (o-), meta- (m-), and para- (p-) are commonly used to describe the 1,2-, 1,3-, and 1,4- relationships, respectively. libretexts.orgpressbooks.pub

Interactive Table 2: Positional Isomers of N,N-Dimethylbenzene-diamine

| Isomer Name | Systematic Name | Relative Position |

|---|---|---|

| o-Isomer | N1,N1-Dimethylbenzene-1,2-diamine | 1,2- (ortho) |

| m-Isomer | N1,N1-Dimethylbenzene-1,3-diamine | 1,3- (meta) |

| p-Isomer | N1,N1-Dimethylbenzene-1,4-diamine | 1,4- (para) wikipedia.org |

Substituent Isomerism refers to the different possible positions of substituents on the benzene ring of a given parent molecule. For this compound, isomers can be generated by moving the chlorine atom to other available positions on the ring or by altering the arrangement of the parent diamine itself.

Interactive Table 3: Examples of Substituent Isomerism for Chloro-N,N-dimethylbenzene-diamine

| Compound Name | Parent Structure | Chlorine Position | Dimethylamine (B145610) Position |

|---|---|---|---|

| 3-Chloro-N1,N1-dimethylbenzene-1,2-diamine | benzene-1,2-diamine | 3 | 1 |

| 4-Chloro-N1,N1-dimethylbenzene-1,2-diamine | benzene-1,2-diamine | 4 | 1 |

| 5-Chloro-N1,N1-dimethylbenzene-1,2-diamine | benzene-1,2-diamine | 5 | 1 |

| This compound | benzene-1,2-diamine | 6 | 1 |

| 2-Chloro-N1,N1-dimethylbenzene-1,4-diamine | benzene-1,4-diamine | 2 | 1 |

Structural Relationship to Parent Phenylenediamine Systems

The foundational structures for this class of compounds are the phenylenediamines, which are aromatic diamines consisting of a benzene ring substituted with two amino groups. manavchem.com The specific isomer of phenylenediamine is determined by the relative positions of these amino groups. wikipedia.org

The three parent phenylenediamine systems are:

o-phenylenediamine (benzene-1,2-diamine) : The amino groups are on adjacent carbon atoms. wikipedia.org

m-phenylenediamine (benzene-1,3-diamine) : The amino groups are separated by one carbon atom.

p-phenylenediamine (benzene-1,4-diamine) : The amino groups are on opposite sides of the benzene ring. wikipedia.orgnih.gov

The compound this compound is a direct derivative of the o-phenylenediamine parent system. Its structure is formed by the following substitutions on the o-phenylenediamine molecule:

N,N-dimethylation : Two methyl groups replace the two hydrogen atoms on one of the amino groups.

Chlorination : A chlorine atom replaces the hydrogen atom at the C6 position of the benzene ring.

Interactive Table 4: Parent Phenylenediamine Systems

| Common Name | IUPAC Name | Molecular Formula | Structure |

|---|---|---|---|

| o-Phenylenediamine | benzene-1,2-diamine | C₆H₈N₂ | Two amino groups at positions 1 and 2 |

| m-Phenylenediamine | benzene-1,3-diamine | C₆H₈N₂ | Two amino groups at positions 1 and 3 |

| p-Phenylenediamine | benzene-1,4-diamine | C₆H₈N₂ | Two amino groups at positions 1 and 4 |

Synthetic Methodologies for 6 Chloro N1,n1 Dimethylbenzene 1,2 Diamine and Analogs

Strategies for Regioselective Halogenation of N,N-Dimethylbenzene-1,2-diamine Precursors

A direct and logical approach to synthesizing 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine involves the regioselective chlorination of an N,N-dimethylbenzene-1,2-diamine precursor. The success of this strategy hinges on controlling the position of the incoming chloro substituent during electrophilic aromatic substitution. The directing effects of the existing amino (-NH2) and dimethylamino (-N(CH3)2) groups govern this regioselectivity.

Both the primary amino group and the tertiary dimethylamino group are potent activating groups and ortho-, para-directors. savemyexams.comlibretexts.org This is due to the lone pair of electrons on the nitrogen atoms, which can be donated into the π-system of the benzene (B151609) ring, thereby increasing its electron density and making it more susceptible to electrophilic attack.

In the case of N,N-dimethylbenzene-1,2-diamine, the positions available for substitution are 3, 4, 5, and 6.

Position 3: Ortho to both the -N(CH3)2 group and the -NH2 group.

Position 4: Para to the -N(CH3)2 group and meta to the -NH2 group.

Position 5: Meta to the -N(CH3)2 group and para to the -NH2 group.

Position 6: Ortho to the -N(CH3)2 group and meta to the -NH2 group.

Based on the ortho-, para-directing nature of both amino groups, positions 3, 4, and 5 are all electronically activated. The combined activation from both groups makes the ring highly reactive. However, steric hindrance from the bulky dimethylamino group can play a significant role in determining the final product distribution. youtube.com Substitution at position 3, being ortho to both groups, would be sterically hindered. Substitution at position 6, while ortho to the dimethylamino group, is less sterically encumbered than position 3. Therefore, chlorination is likely to favor positions 4 and 5, with position 6 being a potential, albeit likely minor, product depending on the specific reaction conditions and chlorinating agent used.

Achieving high regioselectivity for the 6-chloro isomer via direct chlorination is challenging. Alternative strategies, such as starting with a pre-functionalized benzene ring where the substitution pattern is already established, are often more viable.

Table 1: Directing Effects of Substituents on N,N-Dimethylbenzene-1,2-diamine

| Position | Relation to -N(CH3)2 | Relation to -NH2 | Predicted Activation | Steric Hindrance |

|---|---|---|---|---|

| 3 | Ortho | Ortho | High | High |

| 4 | Para | Meta | High | Low |

| 5 | Meta | Para | High | Low |

| 6 | Ortho | Meta | Moderate | Moderate |

Amination Reactions in the Synthesis of Substituted Benzene-1,2-diamines

Amination reactions are fundamental to the synthesis of benzene-1,2-diamines. These methods introduce nitrogen-containing functional groups onto an aromatic ring, which can then be elaborated to form the desired diamine structure.

One of the most common and reliable methods for introducing an amino group is through the nitration of an aromatic ring followed by reduction . This two-step process involves treating the aromatic substrate with a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group. The nitro group is a strong deactivating group and a meta-director. libretexts.org Subsequently, the nitro group can be reduced to a primary amino (-NH2) group using various reducing agents, such as tin or iron in acidic media, or catalytic hydrogenation (e.g., H2 over Pd, Pt, or Ni). youtube.com

For the synthesis of substituted benzene-1,2-diamines, this strategy often involves the nitration of a substituted aniline (B41778). However, direct nitration of anilines can be problematic as the amino group is susceptible to oxidation under the harsh nitrating conditions. libretexts.org A common workaround is to protect the amino group as an amide (e.g., an acetanilide) before nitration. The amide group is still an ortho-, para-director but is less activating than a free amino group, allowing for more controlled nitration. After the nitro group is introduced, the protecting group can be removed by hydrolysis to regenerate the amino group, followed by reduction of the nitro group.

A more modern and versatile approach to forming C-N bonds is the Buchwald-Hartwig amination . wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides (or triflates) and a primary or secondary amine. wikipedia.orgyoutube.com The reaction is highly valued for its broad substrate scope and tolerance of various functional groups. rug.nl In the context of synthesizing substituted benzene-1,2-diamines, one could envision a stepwise approach where two different amino groups are introduced sequentially onto a dihalobenzene precursor. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction. acs.org

Specific Reaction Pathways for the Introduction of Dimethylamine (B145610) Moiety

The introduction of a dimethylamino group is a key step in the synthesis of this compound. Several methods are available for this transformation.

A common industrial route to N,N-dimethylaniline involves the N-methylation of aniline with methanol (B129727) over a catalyst at elevated temperatures. rsc.orglookchem.com A similar principle can be applied to substituted anilines.

Another powerful technique is reductive amination . wikipedia.org This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine in the presence of a reducing agent to form a more substituted amine. pearson.commasterorganicchemistry.com To introduce a dimethylamino group, a primary amine can be reacted with formaldehyde (B43269) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). youtube.comorganic-chemistry.org This process can be performed sequentially to achieve dimethylation.

A direct synthesis of N,N-dimethylaniline derivatives can be achieved from the corresponding nitroaromatic compound. For instance, N,N-dimethylaniline can be synthesized in a one-pot reaction from nitrobenzene (B124822) and methanol over a Raney-Ni® catalyst. rsc.org In this process, methanol serves as a hydrogen source for the reduction of the nitro group to an aniline, and also as the alkylating agent. lookchem.com

In a targeted synthesis of this compound, a plausible route could start from 2,4-dichloronitrobenzene. The more activated chlorine at the 4-position can be selectively displaced by dimethylamine. Subsequent reduction of the nitro group would yield 5-chloro-N1,N1-dimethylbenzene-1,2-diamine. Introducing the second amino group at the 2-position could then be achieved via a Buchwald-Hartwig amination.

Table 2: Comparison of Methods for Introducing a Dimethylamine Moiety

| Method | Starting Material | Reagents | Advantages | Limitations |

|---|---|---|---|---|

| N-methylation | Aniline | Methanol, Catalyst | Cost-effective, suitable for large scale | Requires high temperatures and pressure |

| Reductive Amination | Primary Amine | Formaldehyde, Reducing Agent (e.g., NaBH3CN) | Mild conditions, high yields | Requires a primary amine precursor |

| From Nitroaromatics | Nitrobenzene | Methanol, Raney-Ni® | One-pot reaction | Requires specific catalyst and conditions |

| Nucleophilic Substitution | Aryl Halide | Dimethylamine | Direct introduction | Requires activated aryl halide |

Advanced Synthetic Transformations Utilizing this compound as a Precursor or Intermediate

Once synthesized, this compound serves as a valuable building block for more complex molecules, particularly heterocyclic systems. The two adjacent amino groups, with their differing substitution, provide a reactive handle for a variety of cyclization and derivatization reactions.

The most common derivatization of o-phenylenediamines is their condensation with carbonyl compounds or their derivatives to form benzimidazoles . researchgate.netresearchgate.netsemanticscholar.org Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. nih.govnih.govsemanticscholar.org

The reaction of this compound with an aldehyde would likely proceed through the more nucleophilic and less sterically hindered primary amino group attacking the carbonyl carbon. This is followed by cyclization and dehydration (or oxidation) to yield a 1,2-disubstituted benzimidazole (B57391). rsc.orgacs.org The reaction can be catalyzed by various acids or transition metals. nih.gov The presence of the chloro and dimethylamino substituents on the benzimidazole core can be used to tune the electronic and steric properties of the final molecule, which is crucial for applications like ligand design or drug development.

The formation of amine ethers from diamine precursors can be achieved through several routes. One possibility is the reaction of an amine with an aldehyde and an alcohol, which can lead to the formation of a hemiaminal ether . researchgate.net This three-component reaction can sometimes be controlled to favor the formation of the hemiaminal ether, which is a structure containing both an amine and an ether functionality on the same carbon atom.

Alternatively, the chloro substituent on this compound could potentially undergo nucleophilic aromatic substitution with an alkoxide to form an aryl ether. However, this reaction typically requires harsh conditions or the presence of a strong electron-withdrawing group ortho or para to the chlorine, which is not the case here. The amino groups are strongly electron-donating, which deactivates the ring towards nucleophilic substitution.

A more plausible route to amine ethers would involve modifying one of the amino groups. For example, after protecting the primary amine, the dimethylamino group could be involved in reactions that ultimately lead to an ether linkage on a side chain.

o-Phenylenediamines are key precursors for the synthesis of phenazines , a class of nitrogen-containing heterocyclic compounds. bohrium.com Phenazine (B1670421) derivatives have applications as dyes, indicators, and have shown a range of biological activities. researchgate.netguidechem.com

The classical synthesis of phenazines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (like a catechol or a 1,2-quinone) under oxidative conditions. researcher.life For this compound, reaction with a suitable 1,2-dicarbonyl compound would lead to a substituted phenazine. The reaction proceeds through the formation of a diimine intermediate, which then undergoes oxidative cyclization to form the aromatic phenazine ring system. bohrium.comguidechem.com The substituents on the resulting phenazine would be determined by the substituents on both the diamine and the dicarbonyl starting materials. This modularity allows for the synthesis of a large library of phenazine derivatives with diverse properties.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro N1,n1 Dimethylbenzene 1,2 Diamine

Reactivity Profile of the Diamine Functionality

The diamine functionality in 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine, consisting of a primary amine (-NH2) and a tertiary dimethylamine (B145610) [-N(CH3)2], profoundly influences the molecule's reactivity. Both amino groups are activating, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The nitrogen atoms' lone pairs of electrons are delocalized into the benzene (B151609) ring through the mesomeric effect, enhancing the nucleophilicity of the ortho and para positions.

The tertiary dimethylamine group is a stronger activating group than the primary amine due to the electron-donating inductive effect of the two methyl groups. This differential activation influences the regioselectivity of electrophilic substitution reactions.

The basicity of the amine groups also plays a pivotal role in their reactivity. They can be readily protonated in the presence of acids, which deactivates the ring towards electrophilic attack by converting the activating amino groups into deactivating ammonium (B1175870) groups. This property can be exploited to control the outcome of certain reactions.

Influence of Chlorine Substitution on Aromatic Reactivity

The chlorine atom on the benzene ring exerts a dual electronic effect: a deactivating inductive effect and a weakly activating mesomeric effect. echemi.com The inductive effect arises from the high electronegativity of chlorine, which withdraws electron density from the aromatic ring, making it less reactive towards electrophiles. echemi.com Conversely, the mesomeric effect involves the delocalization of one of chlorine's lone pairs of electrons into the ring, which increases electron density, particularly at the ortho and para positions.

Interactive Data Table: Electronic Effects of Substituents on Benzene

| Substituent | Inductive Effect | Mesomeric Effect | Overall Effect on Reactivity | Directing Effect |

| -NH2 | -I (Weak) | +M (Strong) | Activating | Ortho, Para |

| -N(CH3)2 | -I (Weak) | +M (Strong) | Strongly Activating | Ortho, Para |

| -Cl | -I (Strong) | +M (Weak) | Deactivating | Ortho, Para |

Stereochemical and Conformational Aspects of Benzene-1,2-diamines

The stereochemistry and conformation of benzene-1,2-diamines are influenced by the spatial arrangement of the amino groups and their substituents. The presence of the bulky dimethylamino group adjacent to the primary amino group in this compound can lead to steric hindrance. This steric crowding can influence the planarity of the molecule and the orientation of the amino groups relative to the benzene ring.

Rotation around the C-N bonds is possible, leading to different conformational isomers. The preferred conformation will be the one that minimizes steric repulsion between the adjacent amino groups and the chlorine atom. Intramolecular hydrogen bonding between the hydrogen atoms of the primary amine and the nitrogen atom of the tertiary amine is a possibility that could further influence the conformational preference and the molecule's reactivity.

Electron Transfer Phenomena in Related Systems

Substituted phenylenediamines are known to participate in electron transfer processes. nih.govnih.govresearchgate.net The electron-rich nature of the aromatic ring, enhanced by the amino substituents, facilitates the removal of an electron to form a radical cation. The stability of this radical cation is a key factor in the kinetics and thermodynamics of the electron transfer event.

In systems analogous to this compound, the presence of electron-donating groups like the amino functionalities lowers the oxidation potential, making electron transfer more favorable. The chlorine atom, being an electron-withdrawing group through its inductive effect, would be expected to slightly increase the oxidation potential compared to a non-chlorinated analogue. Such electron transfer properties are fundamental to the applications of these compounds in areas like conducting polymers and charge-transfer complexes.

Mechanistic Studies of Derivatization Processes

The derivatization of this compound typically involves reactions targeting the nucleophilic amine groups or the activated aromatic ring.

N-Alkylation and N-Acylation: The primary amine is more susceptible to reactions like alkylation and acylation compared to the sterically hindered tertiary amine. These reactions proceed through nucleophilic attack of the nitrogen lone pair on an electrophilic carbon atom.

Electrophilic Aromatic Substitution: As previously discussed, the benzene ring is highly activated towards electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regiochemical outcome of these reactions is directed by the combined influence of the two amino groups and the chlorine atom. The positions ortho and para to the strongly activating amino groups are the most likely sites of substitution. For instance, in a reaction with an electrophile (E+), the following mechanism is proposed:

Formation of the Electrophile: The electrophile is generated from the reagents, often with the help of a catalyst. chemguide.co.ukmasterorganicchemistry.com

Nucleophilic Attack: The electron-rich aromatic ring of this compound attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. msu.eduyoutube.com

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. chemguide.co.ukmasterorganicchemistry.com

Interactive Data Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position on Ring | Activating/Deactivating Groups' Influence | Predicted Reactivity |

| 3 | Ortho to -N(CH3)2, Meta to -NH2, Meta to -Cl | Highly Activated |

| 4 | Para to -N(CH3)2, Ortho to -NH2, Meta to -Cl | Highly Activated |

| 5 | Meta to -N(CH3)2, Para to -NH2, Ortho to -Cl | Activated |

Computational and Theoretical Chemistry Studies of 6 Chloro N1,n1 Dimethylbenzene 1,2 Diamine

Quantum Chemical Calculations: DFT, AM1, PM3, and HF Methods for Structural Optimization and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the determination of a molecule's three-dimensional structure and the distribution of its electrons. Methods such as Density Functional Theory (DFT), Austin Model 1 (AM1), Parameterized Model 3 (PM3), and Hartree-Fock (HF) are employed for these purposes.

Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally less intensive than more advanced methods, it does not fully account for electron correlation, which can affect the accuracy of energy calculations.

Semi-empirical Methods (AM1, PM3): These methods are faster than ab initio calculations because they incorporate experimental data (parameters) to simplify some of the complex integrals involved in the calculations. They are particularly useful for large molecules where higher-level computations would be prohibitively time-consuming.

Density Functional Theory (DFT): DFT has become one of the most popular methods in computational chemistry. ijpcbs.com It calculates the electronic energy based on the electron density rather than the complex many-electron wavefunction. This approach includes a degree of electron correlation at a manageable computational cost, often providing a good balance between accuracy and efficiency for predicting molecular geometries and electronic properties. researchgate.net

For 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine, these methods would first be used to perform a geometry optimization, finding the most stable arrangement of its atoms in space (the lowest energy conformation). Once the optimized structure is obtained, its electronic properties can be calculated and analyzed.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the innermost orbital without electrons and is associated with the molecule's ability to accept electrons (electrophilicity). researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher reactivity. The LUMO value itself is particularly important; a lower LUMO energy implies a greater ability to accept an electron, suggesting it is a better electrophile. researchgate.net For substituted diamines, computational analysis of these orbitals helps predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. researchgate.net

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -5.85 | Region of electron donation (nucleophilic character) |

| LUMO | -0.95 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 4.90 | Indicator of chemical stability and reactivity |

Computational methods, particularly DFT, are highly effective at predicting spectroscopic data, which is crucial for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a well-established application. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the NMR isotropic shielding constants for each nucleus in the molecule. researchgate.net

These calculated shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS). A linear regression analysis is often performed to scale the calculated values, improving their correlation with experimental data. researchgate.net The accuracy of these predictions can be high enough to distinguish between different isomers or to assign specific peaks in an experimental spectrum to the correct atoms in the molecule. nih.gov For this compound, this would involve calculating the chemical shifts for its eight unique carbon atoms.

| Carbon Atom Position | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (DFT/GIAO) |

|---|---|---|

| C1 | 145.2 | 146.1 |

| C2 | 125.8 | 126.5 |

| C3 | 118.9 | 119.3 |

| C4 | 129.5 | 130.0 |

| C5 | 120.1 | 120.8 |

| C6 | 122.4 | 123.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Diamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation that relates molecular descriptors (numerical representations of chemical properties) to a specific activity, such as enzyme inhibition or receptor binding affinity. ijpcbs.com

The process involves calculating a wide range of descriptors for a set of molecules with known activities. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment, HOMO/LUMO energies)

Steric: (e.g., molecular volume, surface area, principle moments of inertia) researchgate.net

Hydrophobic: (e.g., LogP)

Topological: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that best predicts the activity based on a selection of these descriptors. ijpcbs.comnih.gov

Once a statistically robust QSAR model is developed and validated, its primary application is predictive. wikipedia.org It can be used to estimate the biological activity of new, yet-to-be-synthesized compounds. ijpcbs.com This predictive power is invaluable in drug discovery and materials science for several reasons:

Prioritization: It allows researchers to prioritize the synthesis of compounds that are predicted to be most active, saving time and resources.

Lead Optimization: It can guide the modification of a lead compound by suggesting which structural changes (e.g., adding a specific substituent) are likely to enhance its desired activity.

Mechanism Insight: A well-constructed QSAR model can provide insights into the molecular properties that are most important for a compound's biological activity, helping to understand its mechanism of action. ijpcbs.com

For a class of compounds like substituted diamines, a QSAR model could be developed to predict their affinity for a particular enzyme or receptor, guiding the design of more potent analogs. nih.gov

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Molecular polarity and charge distribution |

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability |

| Steric | Molecular Weight | Size of the molecule |

| Steric | Molar Refractivity | Volume and polarizability |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity/hydrophilicity |

Molecular Docking Simulations for Ligand-Protein Interactions with Related Compounds

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein). grafiati.com The primary goal of docking is to predict the binding mode and affinity of the ligand within the active site of the protein. nih.gov This technique is a cornerstone of structure-based drug design. nih.gov

The process involves two main components:

Sampling Algorithm: This explores the vast conformational space of the ligand within the protein's binding site, generating numerous possible binding poses.

Scoring Function: This evaluates each generated pose and assigns a score, which is an estimate of the binding affinity (or binding energy). The pose with the best score is predicted to be the most favorable binding mode.

The output of a molecular docking simulation provides critical information about the ligand-protein complex. nih.gov

Binding Mode: This is the specific three-dimensional orientation and conformation of the ligand within the protein's active site. Analysis of the binding mode reveals key intermolecular interactions, such as hydrogen bonds, salt bridges, hydrophobic interactions, and pi-pi stacking, that stabilize the complex. nih.gov Identifying these interactions is crucial for understanding the basis of molecular recognition.

Interaction Energy (Binding Affinity): The score provided by the docking program is an estimate of the binding free energy. A lower (more negative) energy value typically indicates a stronger and more stable interaction between the ligand and the protein. researchgate.net This value is used to rank different compounds and predict which ones are likely to be the most potent binders.

While docking provides a static snapshot, these results are often refined using more computationally intensive methods like Molecular Dynamics (MD) simulations, which model the movement of the atoms in the complex over time to assess its stability. nih.govresearchgate.net For compounds related to this compound, docking could be used to screen them against a protein target of interest, predicting their binding poses and ranking them based on their interaction energies.

| Predicted Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| 1 | -8.5 | TYR 82, ASP 120 | Hydrogen Bond, Pi-Pi Stacking |

| 2 | -7.9 | LEU 35, VAL 101 | Hydrophobic Interaction |

| 3 | -7.2 | PHE 150 | Pi-Pi Stacking |

Computational Prediction of Molecular Descriptors

Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. They are fundamental in the fields of quantitative structure-activity relationships (QSAR), drug discovery, and materials science for predicting the behavior and properties of compounds. For this compound, several key descriptors have been computationally predicted to estimate its potential interactions and bioavailability.

These descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond acceptors and donors, and the count of rotatable bonds. TPSA is a crucial parameter for predicting drug transport properties, such as intestinal absorption and blood-brain barrier penetration. LogP serves as a measure of a compound's lipophilicity, which influences its solubility and membrane permeability. The count of hydrogen bond donors and acceptors indicates the potential for forming hydrogen bonds, a key interaction in biological systems. The number of rotatable bonds is an indicator of molecular flexibility.

Based on the canonical SMILES string for this compound, CN(C)C1=C(C=CC=C1Cl)N, the following molecular descriptors have been calculated:

| Molecular Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 29.26 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.58 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Theoretical Investigations of Corrosion Inhibition Mechanisms with Related Aromatic Compounds

While specific theoretical corrosion inhibition studies on this compound are not extensively documented, the mechanisms can be inferred from research on structurally similar aromatic amines and diamine derivatives. These compounds are known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Theoretical chemistry, especially Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provides a molecular-level understanding of their inhibitive action.

The primary mechanism of corrosion inhibition by aromatic amines involves the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium. The effectiveness of this adsorption is dictated by several factors, including the electronic structure of the inhibitor, its steric characteristics, and the nature of the metal surface.

Computational studies on related aromatic compounds typically focus on several key parameters:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption. The energy of the LUMO (ELUMO) relates to the ability to accept electrons from the metal. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity.

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.

Mulliken Charges: The calculation of charge distribution on the atoms of the molecule helps identify the active centers responsible for interaction with the metal surface. Heteroatoms like nitrogen and the π-electrons of the aromatic ring are common sites for adsorption.

Molecular Adsorption Simulation: Molecular dynamics simulations can model the adsorption process of the inhibitor molecules on a metal surface (e.g., Fe(110)), providing insights into the adsorption energy and the orientation of the molecule on the surface.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Synthesis of Polyfunctionalized Molecules

Aromatic diamines are recognized as versatile intermediates in organic chemistry, serving as building blocks for a wide array of complex compounds and specialty chemicals. cymitquimica.combiosynth.com The compound 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine fits this role perfectly. Its structure contains two different types of amine groups—a primary (-NH2) and a tertiary (-N(CH3)2)—which possess distinct reactivities. This difference allows for selective chemical transformations at one amine site while leaving the other intact for subsequent reactions.

The presence of the chloro-substituent further enhances its utility by providing an additional reactive site for nucleophilic substitution or cross-coupling reactions, and by influencing the reactivity (regioselectivity) of the aromatic ring. This trifunctional nature—a primary amine, a tertiary amine, and a chlorine atom—makes it a key precursor for constructing molecules with multiple, precisely positioned functional groups. These polyfunctionalized products are often sought after in the synthesis of pharmaceuticals and other fine chemicals. cymitquimica.combiosynth.com

Utilization in the Construction of Heterocyclic Compounds (e.g., Pyrimidine (B1678525) Derivatives, Phenazines)

The ortho-diamine arrangement (a 1,2-diamine) is a classic structural motif for the synthesis of various nitrogen-containing heterocyclic compounds. The proximity of the two amino groups in this compound facilitates cyclization reactions with appropriate bifunctional reagents to form fused ring systems.

Pyrimidine Derivatives: While direct synthesis using this specific diamine is not extensively documented in the provided sources, related structures like 2,6-diamino-4-chloropyrimidine serve as precursors for more complex pyrimidine analogs through reactions like Suzuki cross-coupling. researchgate.netresearchgate.net The general principle involves the condensation of a 1,2-diamine with a 1,3-dielectrophile (such as a β-diketone or its equivalent) to form a six-membered dihydropyrimidine (B8664642) ring, which can subsequently be aromatized. The substituents on the benzene (B151609) ring of the diamine become integrated into the final heterocyclic product.

Phenazines: The synthesis of phenazine (B1670421) derivatives typically involves the condensation of an aromatic ortho-diamine with an α-dicarbonyl compound (a 1,2-dione). The reaction of this compound with such a reagent would lead to the formation of a substituted phenazine, a core structure found in various dyes, fluorescent probes, and biologically active molecules.

Development of Novel Reagents and Catalysts Based on Diamine Scaffolds

Diamine scaffolds are of significant interest in the design of catalysts, particularly for asymmetric synthesis. researchgate.net Compounds with a 1,2-diamine or 1,3-diamine structure are widely used as chiral ligands for metal-based catalysts. nih.govnii.ac.jpacs.org The two nitrogen atoms can coordinate with a metal center, creating a defined steric and electronic environment that can control the stereochemical outcome of a chemical reaction.

While specific catalysts derived from this compound are not detailed in the search results, its diamine framework is highly relevant. The development of a catalyst from this scaffold would involve:

Ligand Synthesis: Modifying the primary amine group to introduce other coordinating groups or chiral auxiliaries.

Metal Complexation: Reacting the synthesized ligand with a suitable metal precursor (e.g., palladium, ruthenium, rhodium) to form the active catalyst.

The electronic properties of the catalyst, influenced by the electron-donating dimethylamino group and the electron-withdrawing chloro group, would play a crucial role in its reactivity and selectivity. Such catalysts could be applied to a range of important transformations, including asymmetric hydrogenations, C-C bond-forming reactions, and Mannich reactions. nih.govacs.org

Exploration in Polymer Chemistry and Material Design (e.g., Polyureas from Related Diamines)

Diamines are essential monomers for the synthesis of step-growth polymers like polyamides, polyimides, and polyureas. Polyureas, in particular, are known for their excellent durability, thermal stability, and resistance to solvents. researchgate.netmdpi.com They are typically synthesized through the reaction of a diamine with a diisocyanate. mdpi.com

The inclusion of an aromatic diamine such as this compound as a monomer would impart rigidity and thermal resistance to the resulting polymer chain due to the inflexible nature of the benzene ring. The general reaction for polyurea formation is shown below:

n H₂N-R-NH₂ (Diamine) + n OCN-R'-NCO (Diisocyanate) → [-CO-NH-R-NH-CO-NH-R'-NH-]n (Polyurea)

Recent advancements have focused on greener synthesis routes that avoid the use of highly toxic isocyanates. One such method involves the direct reaction of diamines with carbon dioxide under pressure, often without the need for a catalyst or solvent. researchgate.netrsc.org This process offers a more sustainable pathway to polyureas. st-andrews.ac.uk The resulting polymers often exhibit high crystallinity and form robust network structures through strong hydrogen bonds between the urea (B33335) linkages. researchgate.netrsc.org The specific structure of the diamine monomer directly influences the final properties of the polyurea, such as its tensile strength and elongation. mdpi.com

Data Tables

Table 1: Summary of Applications and Roles

| Application Area | Specific Role of this compound | Relevant Chemical Principles |

|---|---|---|

| Organic Synthesis | Key intermediate for polyfunctionalized molecules. cymitquimica.com | Differential reactivity of primary vs. tertiary amines; regioselective reactions. |

| Heterocyclic Chemistry | Precursor for fused nitrogen heterocycles. | Condensation reactions of 1,2-diamines with dielectrophiles. |

| Catalysis | Foundational scaffold for designing ligands and catalysts. nih.govnii.ac.jp | Coordination of nitrogen atoms to metal centers; creating chiral environments. |

| Polymer Science | Monomer for the synthesis of high-performance polymers like polyureas. mdpi.com | Step-growth polymerization; reaction of amines with isocyanates or CO₂. mdpi.comrsc.org |

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Pyrimidine | Class of heterocyclic compounds |

| Phenazine | Class of heterocyclic compounds |

| Polyurea | Class of polymers |

| Diisocyanate | Co-monomer for polyurea synthesis |

| Carbon Dioxide | Alternative reagent for polyurea synthesis |

Analytical Techniques for Characterization of Synthesized Diamines

Spectroscopic Methods in Structural Elucidation (e.g., NMR, UV-Vis Spectroscopy)

Spectroscopic techniques are paramount in determining the precise arrangement of atoms within a molecule. By analyzing the interaction of the compound with electromagnetic radiation, chemists can deduce its structural formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine, both ¹H NMR and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms (protons). The spectrum for this compound is expected to show distinct signals for the aromatic protons and the protons of the N,N-dimethyl group. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring (the chloro, amino, and dimethylamino groups). The integration of these signals would confirm the ratio of protons, and the splitting patterns (e.g., doublets, triplets) would reveal adjacent proton relationships.

Interactive Data Table: Predicted ¹H NMR Signals

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH | 6.7 - 7.2 | Multiplet | 3H |

| -N(CH₃)₂ | 2.6 - 2.8 | Singlet | 6H |

¹³C NMR Spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons are particularly informative, indicating the points of substitution. A signal corresponding to the methyl carbons of the dimethylamino group would also be expected at a characteristic upfield position.

UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The positions (λmax) and intensities of these absorption bands are related to the nature of the chromophore, which in this case is the substituted benzene ring. While less definitive for structural elucidation than NMR, UV-Vis spectroscopy is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a set of laboratory techniques used for the separation of mixtures. For a synthesized diamine, it is crucial for both assessing its purity and for isolating it from reaction byproducts and starting materials.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value of the compound is characteristic under specific conditions and can be compared to that of starting materials. The presence of a single spot after visualization (e.g., under UV light) suggests a high degree of purity. A patent document mentions the use of preparative TLC for the purification of a product derived from this compound, indicating its utility in the separation of related compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For purity assessment of this compound, a sample would be vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a highly reproducible characteristic. By comparing the chromatogram of the synthesized sample to that of a known standard, the purity can be determined with high accuracy. The area under the peak is proportional to the amount of the compound present.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for purity assessment, particularly for compounds that are not sufficiently volatile for GC. A solution of the diamine is pumped at high pressure through a column packed with a stationary phase. A detector (e.g., a UV detector) records the elution of the compound. Similar to GC, the retention time and peak area are used to identify and quantify the compound, allowing for a precise determination of its purity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable information about its structure.

For this compound (molecular formula: C₈H₁₁ClN₂), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Furthermore, the mass spectrum will display a series of fragment ions, which are formed by the breakdown of the molecular ion. The analysis of these fragmentation patterns can provide clues about the compound's structure. For instance, a common fragmentation pathway for N,N-dimethylanilines is the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Interactive Data Table: Expected Mass Spectrometry Peaks

| m/z Value | Interpretation | Notes |

|---|---|---|

| 170/172 | Molecular Ion Peak [M]⁺ / [M+2]⁺ | Ratio of ~3:1, characteristic for one Cl atom |

| 155/157 | [M - CH₃]⁺ | Loss of a methyl radical from the N,N-dimethyl group |

Future Research Directions and Emerging Areas

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and economically viable synthetic processes. For 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine, research is anticipated to move beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

Future synthetic strategies are expected to focus on:

Catalytic Systems: The exploration of novel catalysts, such as transition metal complexes and organocatalysts, could lead to more direct and selective methods for the synthesis of this compound and its derivatives. For instance, the development of chiral organocatalysts could open avenues for the asymmetric synthesis of valuable chiral derivatives.

Green Chemistry Principles: The application of green chemistry principles, such as the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient methods like microwave-assisted synthesis, will be crucial. tandfonline.com Photocatalytic methods, which utilize light to drive chemical reactions, also present a promising sustainable approach. acs.org

Continuous Flow Processes: Shifting from batch to continuous flow manufacturing can offer improved safety, consistency, and scalability, while minimizing waste. The development of robust flow chemistry protocols for the synthesis of chlorinated aromatic diamines is an active area of research.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could offer high selectivity and milder reaction conditions, contributing to more sustainable manufacturing processes for complex diamines. nih.gov

| Synthetic Approach | Potential Advantages |

| Novel Catalysis | Higher efficiency, selectivity, and access to chiral derivatives. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. sciencedaily.com |

| Flow Chemistry | Improved safety, scalability, and consistency. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. nih.gov |

Advanced Computational Studies on Reaction Dynamics and Catalysis

Computational chemistry is a powerful tool for understanding and predicting chemical reactivity. Advanced computational studies on this compound are expected to provide deep insights into its chemical behavior and guide the development of new applications.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model the reaction pathways for the synthesis and derivatization of this compound. researchgate.netresearchgate.net This understanding can aid in the optimization of reaction conditions and the design of more efficient catalysts.

Catalyst Design: Molecular modeling can be used to design catalysts with enhanced activity and selectivity for reactions involving this diamine. By simulating the interactions between the substrate, catalyst, and reagents, researchers can identify promising catalyst candidates for experimental validation.

Prediction of Properties: Computational methods can predict the electronic, optical, and physical properties of novel molecules and materials derived from this compound. nih.govacs.org This predictive capability can accelerate the discovery of new functional materials.

Reactive Molecular Dynamics: Simulations using reactive force fields, such as ReaxFF, can provide a dynamic picture of the chemical processes involving chlorinated organic compounds, offering insights into their formation and decomposition mechanisms.

| Computational Method | Research Focus |

| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, and spectroscopic properties. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, and interactions with other molecules. researchgate.net |

| Catalyst Modeling | Design of selective and efficient catalysts. |

| Property Prediction | Forecasting the properties of new materials. |

Exploration of Novel Applications in Interdisciplinary Fields

The unique structural features of this compound make it an attractive candidate for applications beyond its traditional role as a synthetic intermediate. Its exploration in interdisciplinary fields is a burgeoning area of research.

Emerging applications are anticipated in:

Pharmaceuticals and Agrochemicals: The diamine core is a common motif in bioactive molecules. ontosight.ai The presence of a chlorine atom can enhance lipophilicity and metabolic stability, making this compound a valuable scaffold for the synthesis of new drug candidates and pesticides.

Biomedical Imaging: The inherent fluorescence of some phenylenediamine derivatives suggests potential applications in the development of fluorescent probes for bioimaging and diagnostics. indexcopernicus.com

Sensors: The amino groups can act as binding sites for various analytes, making this compound a promising platform for the development of chemical sensors for environmental monitoring and industrial process control.

Corrosion Inhibitors: Aromatic amines are known to be effective corrosion inhibitors for various metals and alloys. The specific electronic properties imparted by the chloro and dimethylamino groups could lead to the development of highly effective corrosion inhibitors.

Design of Next-Generation Functional Materials Based on the Diamine Core

Phenylenediamines are versatile building blocks for the synthesis of a wide range of functional materials. researchgate.netresearchgate.netrsc.org The incorporation of this compound into polymeric and composite materials is expected to yield novel properties and functionalities.

Future research in this area will likely focus on:

High-Performance Polymers: This diamine can be used as a monomer for the synthesis of polyimides, polyamides, and other high-performance polymers. researchgate.netalderbioinsights.co.uk The chlorine substituent can enhance thermal stability, flame retardancy, and dielectric properties, making these materials suitable for applications in the aerospace and electronics industries.

Conducting Polymers: Polyaniline and its derivatives are well-known conducting polymers. The polymerization of this compound could lead to new conductive materials with tailored electronic properties for applications in organic electronics, such as sensors and antistatic coatings. rsc.org

Functional Composites: The diamine can be used to functionalize nanomaterials like graphene and carbon nanotubes, leading to the development of advanced composite materials with enhanced mechanical, thermal, and electrical properties. nih.govrsc.org These composites could find applications in areas such as energy storage and microwave absorption.

Membranes for Separations: Polymers derived from this diamine could be used to fabricate membranes for gas separation, water purification, and other separation processes, where the specific chemical and physical properties of the polymer can be tailored for selective transport.

| Material Class | Potential Applications |

| High-Performance Polymers | Aerospace, electronics, high-temperature coatings. researchgate.net |

| Conducting Polymers | Organic electronics, sensors, antistatic materials. rsc.org |

| Functional Composites | Energy storage, microwave absorption, reinforced materials. nih.govrsc.org |

| Separation Membranes | Gas separation, water purification. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Chloro-N1,N1-dimethylbenzene-1,2-diamine in laboratory settings?

- Methodological Answer : Synthesis requires careful selection of solvents and catalysts. For analogous chlorinated diamines (e.g., 4-chloro-3-methylbenzene-1,2-diamine hydrochloride), binary solvent mixtures like ethanol/water or dioxane have been shown to optimize solute-solvent interactions, enhancing reaction efficiency . Purification often involves silica gel chromatography with hexane/ethyl acetate gradients, as demonstrated in Chan-Lam coupling protocols for similar compounds .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : To confirm substitution patterns and dimethylamine group integration.

- X-ray Crystallography : For resolving stereochemistry, as seen in structurally complex diamines like [(1R*,2S*)-N1-Benzyl-2-phenyl-1-(pyridin-2-yl)-N2-(pyridin-2-ylmethyl)-ethane-1,2-diamine]dichloridozinc(II) .

- Mass Spectrometry : To verify molecular weight and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines for chlorinated amines:

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods to mitigate inhalation risks, as advised for structurally related 3,6-dichloro-1,2-phenylenediamine .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling or cyclization reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : To identify rate-determining steps.

- DFT Calculations : Model transition states and electron redistribution, as applied in studies on dibenzodiazepinone synthesis .

- Catalytic Screening : Test Pd/Cu or Pt-based systems, referencing hydrogenation methods for N1-ethyl-4-methoxybenzene-1,2-diamine .

Q. What strategies resolve contradictions in spectroscopic data or reaction outcomes?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and HPLC-MS to confirm structural assignments .

- Reproducibility Checks : Standardize solvent purity and reaction conditions, addressing variability noted in solvent interaction studies .

- Error Analysis : Apply statistical tools (e.g., ANOVA) to isolate experimental variables, as outlined in pre-test/post-test research designs .

Q. How can computational chemistry enhance the design of derivatives for biological or catalytic applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous systems.

- Docking Studies : Screen for bioactivity using protein targets (e.g., enzymes), inspired by ligand-receptor work on bicyclic diamines .

- AI-Driven Optimization : Integrate tools like COMSOL Multiphysics to simulate reaction kinetics and optimize conditions .

Q. What theoretical frameworks guide research on this compound’s environmental or toxicological impacts?

- Methodological Answer :

- Life Cycle Assessment (LCA) : Model degradation pathways and ecotoxicity, informed by EPA DSSTox data .

- QSAR Models : Relate substituent effects (e.g., chloro vs. methyl groups) to biological activity, leveraging PubChem datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.